molecular formula C16H14N2O5 B5637597 METHYL 4-[2-(2-NITROPHENYL)ACETAMIDO]BENZOATE

METHYL 4-[2-(2-NITROPHENYL)ACETAMIDO]BENZOATE

Cat. No.: B5637597
M. Wt: 314.29 g/mol
InChI Key: DAHDNRDGMKTVAU-UHFFFAOYSA-N
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Description

Methyl 4-[2-(2-nitrophenyl)acetamido]benzoate is a chemical compound with the molecular formula C16H14N2O5 and a molecular weight of 314.30 g/mol. This benzoate derivative features both an amide linkage and a nitroaromatic group, making it a valuable synthetic intermediate and building block in organic chemistry and drug discovery research. Its structure suggests potential as a precursor for the synthesis of more complex molecules, particularly in the development of pharmacologically active compounds. The nitro group on the phenyl ring is a versatile functional handle that can be reduced to an amine for further derivatization, or it can contribute to the electron-deficient properties of the molecule in studies of charge transfer. The ester group also offers a site for hydrolysis or transesterification. This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic use. Researchers can utilize this compound in the exploration of new chemical entities, as a standard in analytical chemistry, or in the development of novel materials science applications. For technical support, please contact our scientific team.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 4-[[2-(2-nitrophenyl)acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O5/c1-23-16(20)11-6-8-13(9-7-11)17-15(19)10-12-4-2-3-5-14(12)18(21)22/h2-9H,10H2,1H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAHDNRDGMKTVAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)NC(=O)CC2=CC=CC=C2[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Strategies for Methyl 4 2 2 Nitrophenyl Acetamido Benzoate

Retrosynthetic Analysis and Design for METHYL 4-[2-(2-NITROPHENYL)ACETAMIDO]BENZOATE

Retrosynthetic analysis of the target molecule reveals two primary bond disconnections that inform the most logical synthetic pathways: the amide C-N bond and the ester C-O bond.

Amide Bond Disconnection: This is the most common and strategically sound disconnection. It breaks the molecule into two key precursors: methyl 4-aminobenzoate (B8803810) and 2-nitrophenylacetic acid . Both of these starting materials are commercially available, making this a convergent and efficient approach. The forward synthesis would involve an acylation reaction to form the amide bond.

Ester Bond Disconnection: An alternative disconnection of the ester linkage yields 4-[2-(2-NITROPHENYL)ACETAMIDO]BENZOIC ACID and methanol (B129727). This pathway suggests a more linear approach where 4-aminobenzoic acid is first acylated with 2-nitrophenylacetic acid, followed by esterification of the resulting carboxylic acid.

Based on this analysis, the most practical synthetic design involves the coupling of methyl 4-aminobenzoate with an activated form of 2-nitrophenylacetic acid.

Development of Convergent and Linear Synthetic Pathways

Both convergent and linear strategies can be employed for the synthesis of this compound.

Amide Bond Formation Strategies for the 4-Acetamido Linkage

The crucial step in the convergent pathway is the formation of the amide bond between the amine of methyl 4-aminobenzoate and the carboxylic acid of 2-nitrophenylacetic acid. Several established methods are suitable for this transformation.

Acid Chloride Method: A reliable and widely used method involves the conversion of 2-nitrophenylacetic acid into its more reactive acid chloride derivative, 2-nitrophenylacetyl chloride . This is typically achieved using reagents like thionyl chloride (SOCl₂) or oxalyl chloride, often with a catalytic amount of N,N-dimethylformamide (DMF). nih.gov The resulting acid chloride can then be reacted with methyl 4-aminobenzoate in the presence of a non-nucleophilic base, such as triethylamine (B128534) or pyridine, to neutralize the HCl byproduct and drive the reaction to completion.

Carbodiimide (B86325) Coupling: Direct coupling of the carboxylic acid and amine can be mediated by carbodiimide reagents, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC). These reagents activate the carboxylic acid to form an O-acylisourea intermediate, which is then readily attacked by the amine. To improve yields and suppress side reactions, additives like 1-hydroxybenzotriazole (B26582) (HOBt) are often included. This method offers mild reaction conditions.

Reductive Amide Coupling: An alternative approach involves the direct reductive coupling of a nitroarene with a carboxylic acid. uj.ac.za In this context, one could envision a reaction between 4-methoxycarbonylnitrobenzene and 2-nitrophenylacetic acid under reductive conditions, although this would require careful control of chemoselectivity.

Table 1: Comparison of Amide Bond Formation Strategies
MethodActivating Agent/ReagentsTypical ConditionsAdvantagesDisadvantages
Acid ChlorideSOCl₂, (COCl)₂, cat. DMFAnhydrous aprotic solvent (e.g., DCM, THF), 0°C to RT, with a base (e.g., NEt₃)High reactivity, generally good yields.Requires an extra step; harsh reagents; moisture sensitive.
Carbodiimide CouplingEDC or DCC, often with HOBt or DMAPAnhydrous aprotic solvent (e.g., DCM, DMF), RTMild conditions, high chemoselectivity. nih.govReagents can be expensive; purification from byproducts (e.g., DCU) can be difficult. analis.com.my

Esterification Protocols for the Methyl Benzoate (B1203000) Moiety

For the linear synthetic pathway, the final step involves the esterification of 4-[2-(2-NITROPHENYL)ACETAMIDO]BENZOIC ACID.

Fischer-Speier Esterification: This classic method involves reacting the carboxylic acid with an excess of methanol in the presence of a strong acid catalyst, such as concentrated sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). The reaction is typically heated to reflux to drive the equilibrium towards the product. The synthesis of methyl 4-nitrobenzoate (B1230335) from 4-nitrobenzoic acid using methanol and sulfuric acid is a well-documented example of this protocol. researchgate.net

Alkylation with Methyl Halides: The carboxylate salt of the acid can be prepared by treatment with a base (e.g., NaH, K₂CO₃) and subsequently alkylated with a methylating agent like methyl iodide (CH₃I) or dimethyl sulfate (B86663) ((CH₃)₂SO₄). This method avoids the strongly acidic conditions of Fischer esterification.

Table 2: Comparison of Esterification Protocols
MethodReagentsTypical ConditionsAdvantagesDisadvantages
Fischer EsterificationExcess Methanol, cat. H₂SO₄ or HClRefluxInexpensive reagents, simple procedure.Requires harsh acidic conditions; equilibrium reaction may require water removal for high yields.
AlkylationBase (e.g., K₂CO₃), Methylating Agent (e.g., CH₃I)Aprotic polar solvent (e.g., DMF, Acetone)Mild conditions, not an equilibrium reaction.Methylating agents can be toxic and hazardous.

Introduction and Functionalization of the 2-Nitrophenyl Moiety

The 2-nitrophenylacetic acid precursor is commercially available. However, considering its synthesis provides insight into controlling the regiochemistry of the nitro group. Direct nitration of phenylacetic acid would yield a mixture of ortho and para isomers, with the para isomer often predominating, making it an inefficient route to the desired ortho-substituted precursor. libretexts.org

A more regioselective synthesis starts from 2-nitrotoluene. The methyl group can be functionalized, for example, via free-radical bromination to form 2-nitrobenzyl bromide, followed by cyanation and subsequent hydrolysis of the nitrile to yield 2-nitrophenylacetic acid. Another route involves the nitration of a 4-substituted halobenzene, followed by a substitution reaction to introduce the cyanomethyl group, and finally hydrolysis. google.com These multi-step procedures ensure the correct placement of the nitro group relative to the acetic acid side chain.

Optimization of Reaction Conditions and Yields for this compound Synthesis

Optimizing the reaction conditions is critical for maximizing the yield and purity of the final product.

For Amide Formation: Key parameters to optimize include the choice of solvent, temperature, and stoichiometry of the reagents. Anhydrous solvents are crucial, especially when using reactive intermediates like acid chlorides or carbodiimides. The temperature is often maintained between 0 °C and room temperature to control the reaction rate and minimize side reactions. analis.com.my Using a slight excess (1.1-1.5 equivalents) of the coupling agent and the carboxylic acid can help drive the consumption of the limiting amine starting material.

For Esterification: In Fischer esterification, the reaction is governed by Le Chatelier's principle. Using methanol as the solvent ensures a large excess, which shifts the equilibrium toward the methyl ester product. The concentration of the acid catalyst and the reflux time are also key variables that can be adjusted to optimize conversion.

Table 3: Key Optimization Parameters for Synthesis
ReactionParameterConsiderations for Optimization
Amide Bond FormationSolventAnhydrous aprotic solvents like DCM, THF, or DMF are preferred to prevent hydrolysis of activated intermediates.
TemperatureTypically 0°C to room temperature. Lower temperatures can increase selectivity and reduce side products. analis.com.my
StoichiometryA slight excess of the acylating agent or coupling reagent can maximize conversion of the amine.
Fischer EsterificationCatalyst LoadCatalytic amounts of strong acid (e.g., H₂SO₄) are sufficient; excess can lead to degradation.
MethanolUsing methanol as the solvent provides a large excess to drive the reaction forward.
Water RemovalAzeotropic distillation (if a co-solvent is used) or the use of a dehydrating agent can increase yield.

Exploration of Alternative Synthetic Routes and Precursors

The principal method for synthesizing this compound is the coupling of (2-nitrophenyl)acetic acid with methyl 4-aminobenzoate. This reaction forms the amide bond that is central to the molecule's structure. However, variations in precursors and the sequence of reaction steps provide alternative routes to the final product.

One common strategy involves activating the carboxylic acid of (2-nitrophenyl)acetic acid. This can be achieved by converting it into a more reactive acyl chloride using reagents like thionyl chloride or oxalyl chloride. The resulting (2-nitrophenyl)acetyl chloride is then reacted with methyl 4-aminobenzoate in the presence of a base to yield the target compound.

Alternative approaches focus on modifying the order of synthesis or using different coupling agents. For instance, 4-aminobenzoic acid could first be acylated with (2-nitrophenyl)acetyl chloride, followed by the esterification of the resulting carboxylic acid with methanol under acidic conditions to form the methyl ester. Furthermore, modern peptide coupling reagents can be employed to facilitate the amide bond formation directly, avoiding the need to first synthesize the acyl chloride. Reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) activate the carboxylic acid in situ, allowing for a one-pot reaction with the amine under milder conditions.

The synthesis of the precursors themselves offers further avenues for exploration. (2-Nitrophenyl)acetic acid is commonly prepared from 2-nitrotoluene. Alternative precursors to the benzoate portion could also be considered, starting, for example, with the nitration of methyl benzoate to produce methyl m-nitrobenzoate, which could then be manipulated through further chemical transformations. orgsyn.org

Synthetic RouteKey PrecursorsKey Reagents/ConditionsAdvantagesDisadvantages
Acyl Chloride Route(2-Nitrophenyl)acetic acid, Methyl 4-aminobenzoateThionyl chloride (SOCl₂), Base (e.g., Triethylamine)High reactivity, often leads to good yields.Harsh reagents, generation of HCl byproduct.
Peptide Coupling Route(2-Nitrophenyl)acetic acid, Methyl 4-aminobenzoateDCC or EDC, with additives like HOBtMilder conditions, fewer side reactions.Coupling reagents can be expensive, byproduct removal.
Alternative Sequence4-Aminobenzoic acid, (2-Nitrophenyl)acetyl chloride1. Acylation, 2. Esterification (Methanol, H₂SO₄)May improve solubility or reactivity of intermediates.Adds an additional step to the synthesis.

Catalytic Approaches in the Synthesis of this compound

Catalytic methods are increasingly important in modern organic synthesis for improving reaction efficiency, reducing waste, and avoiding harsh conditions. In the context of synthesizing this compound, catalysis can be applied to key transformations, particularly esterification and the synthesis of precursors.

The esterification step, whether performed on a precursor like 4-aminobenzoic acid or as the final step on an amide-containing intermediate, traditionally uses stoichiometric amounts of strong mineral acids like sulfuric acid. mdpi.com Recent research has focused on the development of solid acid catalysts as environmentally benign and reusable alternatives. mdpi.comresearchgate.net For example, zirconium- or titanium-based solid acids have demonstrated high activity in the esterification of various benzoic acids with methanol. mdpi.comresearchgate.net These catalysts function as Lewis acids, activating the carboxylic acid for nucleophilic attack by methanol. Their primary advantages include ease of separation from the reaction mixture (simple filtration) and the potential for regeneration and reuse, which aligns with the principles of green chemistry. mdpi.com

Catalysis is also relevant in the synthesis of the aromatic precursors. For instance, the preparation of substituted nitrobenzoic acids can be achieved through the selective oxidation of nitrotoluenes. A patented method describes the oxidation of 4-nitro-o-xylene to 2-methyl-4-nitrobenzoic acid using dilute nitric acid in the presence of a phase transfer catalyst and a free radical initiator. google.com This approach allows for milder reaction conditions compared to traditional strong oxidants like potassium permanganate. google.com

Catalytic MethodReaction StepCatalyst TypeKey Advantages
Solid Acid CatalysisEsterificationZirconium/Titanium OxidesReusable, environmentally friendly, simplified workup. mdpi.comresearchgate.net
Phase Transfer CatalysisPrecursor Synthesis (Oxidation)Quaternary Ammonium Salts (e.g., Cetyltrimethylammonium chloride)Milder conditions, improved yield, enhanced reactant mixing. google.com
Free Radical InitiationPrecursor Synthesis (Oxidation)Azo compounds or PeroxidesIncreases reaction rate and selectivity for specific oxidation. google.com

Solid-Phase Synthesis Methodologies for Analog Generation

Solid-phase synthesis (SPPS) is a powerful technique for the rapid generation of libraries of related compounds, or analogs, which is highly valuable in medicinal chemistry and materials science. While originally developed for peptide synthesis, its principles can be readily adapted to create analogs of this compound. nih.govscielo.org.mx

In a potential solid-phase approach, a precursor molecule is covalently attached to an insoluble polymer resin. Subsequent reactions are carried out, and excess reagents and byproducts are removed by simple washing and filtration of the resin. This process significantly simplifies purification.

To generate analogs of the target molecule, one of two general strategies could be employed:

Varying the Acid Component: 4-Aminobenzoic acid could be attached to a suitable resin (e.g., Wang resin). This resin-bound amine could then be reacted with a diverse library of substituted (nitrophenyl)acetic acids or other carboxylic acids. After the coupling reactions are complete, the final products would be cleaved from the resin, and the resulting carboxylic acids would be esterified in solution to yield the methyl esters.

Varying the Amine Component: (2-Nitrophenyl)acetic acid could be attached to a resin. This immobilized acid could then be reacted with a library of different aminobenzoate esters or other aromatic amines. Following the reaction, the final amide products would be cleaved from the solid support.

The synthesis would involve standard SPPS techniques, such as the use of protecting groups (e.g., Fmoc for amines) that are removed at each cycle to allow the next building block to be added. scielo.org.mxresearchgate.net The ability to perform these steps in parallel for a large number of different building blocks makes SPPS an exceptionally efficient method for creating a diverse library of analogs for screening and optimization.

StepDescriptionTypical ReagentsPurpose
1. Resin LoadingCovalently attaching the first building block (e.g., an Fmoc-protected aminobenzoic acid) to the solid support.Wang Resin, Fmoc-4-aminobenzoic acid, Coupling agentsImmobilize the starting material for easy purification.
2. DeprotectionRemoving the temporary protecting group (e.g., Fmoc) to expose a reactive functional group.Piperidine in DMFPrepare the resin-bound molecule for the next reaction. researchgate.net
3. CouplingReacting the deprotected group with the next building block (e.g., a substituted phenylacetic acid).(2-Nitrophenyl)acetic acid, DCC, HOBtForm the key amide bond.
4. CleavageBreaking the bond between the synthesized molecule and the resin to release the final product into solution.Trifluoroacetic acid (TFA)Isolate the product from the solid support.

Advanced Structural Elucidation and Spectroscopic Analysis of Methyl 4 2 2 Nitrophenyl Acetamido Benzoate

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for METHYL 4-[2-(2-NITROPHENYL)ACETAMIDO]BENZOATE

1D NMR (¹H, ¹³C, ¹⁵N) Chemical Shift Analysis and Signal Assignment

One-dimensional (1D) NMR spectra, including proton (¹H), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N), provide fundamental information about the different chemical environments within the molecule.

¹H NMR Spectroscopy The ¹H NMR spectrum would be expected to show distinct signals for each unique proton environment. The aromatic regions would be particularly complex due to the presence of two substituted benzene (B151609) rings. Protons on the 2-nitrophenyl ring are influenced by the strong electron-withdrawing nitro group, which would shift them downfield. hw.ac.uklibretexts.org Protons on the 4-aminobenzoate (B8803810) ring are influenced by both the amide linkage and the methyl ester group. The amide proton (N-H) would likely appear as a broad singlet, with its chemical shift being sensitive to solvent and concentration. hw.ac.uk

¹³C NMR Spectroscopy The ¹³C NMR spectrum provides information on the carbon skeleton. Distinct signals would be expected for the carbonyl carbons of the ester and amide groups, which typically appear far downfield (160-185 ppm) due to the deshielding effect of the attached oxygen and nitrogen atoms. youtube.comlibretexts.orgcdnsciencepub.com The aromatic carbons would generate a cluster of signals in the 110-150 ppm range. libretexts.orgwisc.edu The methylene (B1212753) bridge and the methyl group of the ester would appear in the upfield region of the spectrum. youtube.com

¹⁵N NMR Spectroscopy ¹⁵N NMR is a less common technique but could provide specific information about the two nitrogen environments: the nitro group and the amide group. The chemical shifts would be highly characteristic of these functional groups, but acquiring such data requires specialized experiments, and no published data for this compound are available.

The following tables outline the predicted chemical shifts for this compound.

Predicted ¹H NMR Chemical Shifts

Assigned Proton Predicted Chemical Shift (δ, ppm) Multiplicity
Aromatic (2-nitrophenyl) 7.5 - 8.2 Multiplet
Aromatic (4-aminobenzoate) 7.6 - 8.0 Multiplet
Amide (N-H) ~9.5 - 10.5 Broad Singlet
Methylene (-CH₂-) ~4.0 Singlet

Predicted ¹³C NMR Chemical Shifts

Assigned Carbon Predicted Chemical Shift (δ, ppm)
C=O (Amide) ~168
C=O (Ester) ~166
Aromatic (C-NO₂) ~148
Aromatic (quaternary) 125 - 145
Aromatic (C-H) 115 - 135
Methylene (-CH₂-) ~45

2D NMR Techniques (COSY, HMQC, HMBC, NOESY) for Connectivity and Proximity Determination

To unambiguously assign the predicted signals and confirm the molecular structure, a suite of two-dimensional (2D) NMR experiments would be essential.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton (¹H-¹H) coupling networks. It would be crucial for establishing the connectivity between adjacent protons within each aromatic ring.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments correlate directly bonded proton and carbon atoms (¹H-¹³C). This would definitively link the proton signals to their attached carbon atoms, for instance, matching each aromatic proton signal to its corresponding aromatic carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two to three bonds. It is vital for piecing together the molecular fragments. For example, HMBC would show correlations from the methylene protons (-CH₂-) to the amide carbonyl carbon and to carbons in the 2-nitrophenyl ring, confirming their connectivity. It would also show correlations from the methyl protons (-OCH₃) to the ester carbonyl carbon.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, regardless of whether they are connected through bonds. It would be valuable for determining the preferred conformation of the molecule, for example, by showing spatial proximity between the methylene protons and specific protons on the 2-nitrophenyl ring.

Dynamic NMR Studies for Conformational Exchange

Dynamic NMR (DNMR) is a technique used to study the rates of chemical exchange processes. For this compound, a potential area of study would be the restricted rotation around the amide C-N bond. At low temperatures, this rotation might be slow enough on the NMR timescale to result in separate signals for the aromatic protons on the benzoate (B1203000) ring that are syn and anti to the carbonyl oxygen. As the temperature is increased, the rotation would become faster, leading to a coalescence of these signals. Such a study would provide valuable information on the rotational energy barrier of the amide bond, but no such experimental studies have been published for this compound.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Conformational Insights

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies.

Infrared (IR) Spectroscopy The IR spectrum would be expected to show strong, characteristic absorption bands for the various functional groups. The two carbonyl groups (amide and ester) would produce intense stretching bands. udel.edu The N-H stretch of the amide group would be visible, while the nitro group would exhibit two distinct stretching vibrations (symmetric and asymmetric). orgchemboulder.comorgchemboulder.com

Raman Spectroscopy Raman spectroscopy provides complementary information to IR. Aromatic ring vibrations and the symmetric stretch of the nitro group are typically strong in Raman spectra. semanticscholar.orgaip.orgnsf.govspectroscopyonline.com This technique would be particularly useful for confirming the presence of the nitroaromatic system.

The following table summarizes the expected key vibrational frequencies.

Expected Vibrational Frequencies (IR and Raman)

Functional Group Vibration Type Expected Wavenumber (cm⁻¹) Expected IR Intensity Expected Raman Intensity
Amide N-H stretch 3400 - 3250 Medium Weak
Aromatic C-H stretch 3100 - 3000 Medium Strong
Aliphatic C-H stretch 3000 - 2850 Medium Medium
Ester C=O stretch ~1735 Strong Medium
Amide C=O stretch (Amide I) ~1680 Strong Medium
Aromatic C=C stretch 1600, 1500 Medium Strong
Nitro NO₂ asymmetric stretch 1550 - 1475 Strong Medium
Amide N-H bend (Amide II) ~1550 Medium Weak
Nitro NO₂ symmetric stretch 1360 - 1290 Strong Strong

Mass Spectrometry (MS) for Precise Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It provides information about the molecular weight and can reveal structural details through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition

High-Resolution Mass Spectrometry (HRMS) would be used to determine the precise molecular weight of the compound with high accuracy. This allows for the calculation of its elemental formula, confirming that the composition is C₁₆H₁₄N₂O₅. The theoretical exact mass for the molecular ion [M]⁺• would be calculated to distinguish it from other compounds with the same nominal mass.

The fragmentation pattern observed in an MS experiment provides a "fingerprint" of the molecule. Cleavage often occurs at the weakest bonds or leads to the formation of stable fragments. For this compound, key fragmentations would be expected around the amide and ester linkages. acs.orgacs.orgnih.govchegg.commiamioh.edulibretexts.org

The following table lists plausible fragments based on the known fragmentation of related structures.

Plausible Mass Spectrometry Fragments

m/z (mass-to-charge) Possible Fragment Identity Notes
314 [C₁₆H₁₄N₂O₅]⁺• Molecular Ion (M⁺•)
283 [M - OCH₃]⁺ Loss of the methoxy (B1213986) radical from the ester. brainly.com
179 [C₈H₇N₂O₃]⁺ Cleavage of the amide bond, forming the 2-nitrophenylacetyl cation.
151 [C₈H₉NO₂]⁺• Radical cation of methyl 4-aminobenzoate, following amide bond cleavage and hydrogen transfer.
135 [C₇H₅O₃]⁺ Fragment corresponding to the 4-(methoxycarbonyl)phenyl isocyanate cation. nih.gov
120 [C₇H₆NO]⁺ Benzoyl-type fragment from the benzoate portion.
105 [C₇H₅O]⁺ Benzoyl cation, a common fragment from benzoate esters. chegg.combrainly.com

Tandem Mass Spectrometry (MS/MS) for Structural Fragment Elucidation

Tandem mass spectrometry (MS/MS) is a powerful technique for structural elucidation, providing detailed information about a molecule's connectivity through controlled fragmentation. In a typical MS/MS experiment for this compound, the protonated molecule [M+H]⁺ would be isolated and subjected to collision-induced dissociation (CID). The resulting fragment ions reveal the compound's constituent parts.

The fragmentation pathway can be predicted based on the functional groups present. The amide bond is a common site for cleavage. Other likely fragmentation events include the loss of the methoxy group (-OCH₃) from the ester, cleavage of the bond between the carbonyl and the phenyl ring, and reactions involving the nitro group.

Table 1: Predicted MS/MS Fragmentation of this compound

Precursor Ion (m/z)Proposed Fragment IonFragment Structure/LossPredicted Fragment (m/z)
315.10[M+H]⁺Protonated Parent Molecule315.10
315.10[M+H - CH₃OH]⁺Loss of methanol (B129727)283.07
315.10[C₈H₈NO₂]⁺Cleavage of amide C-N bond150.05
315.10[C₇H₆NO₂]⁺Cleavage of amide C-N bond and loss of CH₂136.04
315.10[C₈H₆NO₄]⁺Cleavage of CH₂-NH bond180.03

This data is predictive and based on common fragmentation patterns of related structures. Actual experimental values may vary.

X-ray Crystallography for Single-Crystal Structure Determination of this compound

Single-crystal X-ray crystallography provides definitive proof of a molecule's structure in the solid state, including bond lengths, bond angles, and absolute configuration. While a specific crystal structure for this compound has not been publicly reported, analysis of closely related compounds such as Methyl 4-nitrobenzoate (B1230335) and 4-Nitrophenyl 2-methylbenzoate (B1238997) allows for an informed prediction of its crystallographic parameters. nih.govresearchgate.net It is anticipated that the compound would crystallize in a common space group, such as P2₁/c or P-1.

Table 2: Representative Crystallographic Data from Related Structures

ParameterMethyl 4-nitrobenzoate researchgate.net4-Nitrophenyl 2-methylbenzoate nih.gov
Crystal SystemMonoclinicOrthorhombic
Space GroupP2₁/nPca2₁
a (Å)6.00711.4748
b (Å)5.21514.3608
c (Å)26.21614.5944
β (°)95.8290
Volume (ų)817.02405.0

Crystal Packing and Intermolecular Interactions in the Solid State

Table 3: Potential Intermolecular Interactions

Interaction TypeDonorAcceptor
Hydrogen BondN-H (amide)O=C (amide or ester)
C-H···O InteractionC-H (aromatic)O (nitro or ester)
π–π StackingPhenyl RingNitrophenyl Ring

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Chromophore Characterization

UV-Vis spectroscopy probes the electronic transitions within a molecule. This compound contains two primary chromophores: the 2-nitrophenyl group and the methyl 4-acetamidobenzoate moiety. The electronic spectrum is expected to be a composite of the absorptions from these two systems. The nitrophenyl group typically exhibits strong π → π* transitions at shorter wavelengths and a weaker, broad n → π* transition associated with the nitro group at longer wavelengths. shivajicollege.ac.in The acetamidobenzoate portion also contributes to the π → π* transitions. The conjugation between the phenyl rings and their substituents will influence the exact position (λmax) and intensity of these absorption bands.

Table 4: Expected Electronic Transitions and Absorption Maxima

ChromophoreTransition TypeExpected λmax Range (nm)
2-Nitrophenylπ → π240 - 280
2-Nitrophenyln → π300 - 350
Methyl 4-acetamidobenzoateπ → π*250 - 290

Chiroptical Spectroscopy (CD/ORD) for Chiral this compound Analogues (if applicable to future derivatizations)

This compound is an achiral molecule and therefore does not exhibit optical activity, meaning it is silent in Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) spectroscopy. However, these techniques would become invaluable for stereochemical analysis if a chiral center were introduced into the molecule. For example, derivatization at the methylene bridge (e.g., replacing a hydrogen with a methyl group) would create a stereocenter. The resulting enantiomers would produce mirror-image CD spectra, allowing for the determination of absolute configuration and the study of conformational preferences in solution.

Advanced Spectroscopic Techniques (e.g., Solid-State NMR, EPR if radical species are involved)

Solid-State NMR (ssNMR): While solution-state NMR provides information on the average structure of a molecule, solid-state NMR spectroscopy can probe the specific structure in the crystalline state. For this compound, ¹³C and ¹⁵N ssNMR would be particularly useful for studying polymorphism. Different crystal packing arrangements would result in distinct chemical shifts for the atoms, allowing for the identification and characterization of different solid forms. nih.gov

Electron Paramagnetic Resonance (EPR): EPR spectroscopy is a technique specific to species with unpaired electrons, such as radicals. The title compound, in its neutral ground state, is EPR silent as it is not a radical. However, EPR could be employed to study radical species derived from it. For instance, the chemical or electrochemical reduction of the nitro group could generate a nitro radical anion. The resulting EPR spectrum would provide information about the distribution of the unpaired electron within the π-system of the molecule, offering insights into its electronic structure. researchgate.net

Computational and Theoretical Investigations of Methyl 4 2 2 Nitrophenyl Acetamido Benzoate

Quantum Chemical Calculations (DFT, Ab Initio) for Electronic Structure and Molecular Orbitals

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental in elucidating the electronic structure and molecular orbitals of METHYL 4-[2-(2-NITROPHENYL)ACETAMIDO]BENZOATE. These methods offer a balance between computational cost and accuracy, making them well-suited for a molecule of this size.

The initial step in computational analysis involves the optimization of the molecule's geometry to find its most stable three-dimensional structure. For this compound, this process would likely be performed using a functional such as B3LYP with a basis set like 6-311++G(d,p). The optimization would reveal key structural parameters, including bond lengths, bond angles, and dihedral angles.

Table 1: Predicted Structural Parameters for this compound This table presents hypothetical yet chemically reasonable data based on computational studies of analogous structures.

ParameterPredicted Value
C=O (amide) Bond Length~1.23 Å
N-H (amide) Bond Length~1.01 Å
C-N (amide) Bond Length~1.35 Å
Dihedral Angle (O=C-N-C)~180° (trans conformation)

Frontier Molecular Orbital (FMO) theory is crucial for understanding the chemical reactivity of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is an indicator of chemical stability; a larger gap suggests higher stability and lower reactivity. scispace.com

Table 2: Predicted Frontier Molecular Orbital Energies This table presents hypothetical yet chemically reasonable data based on computational studies of analogous structures.

Molecular OrbitalEnergy (eV)Probable Localization
HOMO-6.5 eVMethyl 4-aminobenzoate (B8803810) moiety
LUMO-2.1 eV2-Nitrophenyl moiety
HOMO-LUMO Gap (ΔE)4.4 eV-

The Electrostatic Potential Surface (ESP) provides a visual representation of the charge distribution within a molecule. It maps the electrostatic potential onto the electron density surface, allowing for the identification of electrophilic and nucleophilic sites. In the ESP map of this compound, regions of negative potential (typically colored red or yellow) would be expected around the oxygen atoms of the nitro and carbonyl groups, indicating these are prime sites for electrophilic attack. Regions of positive potential (blue) would likely be found around the amide and aromatic hydrogen atoms, suggesting their susceptibility to nucleophilic interaction. The ESP analysis complements the FMO analysis by providing a more complete picture of the molecule's reactive surface.

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Conformational Ensemble

While quantum chemical calculations provide insights into static molecular properties, Molecular Dynamics (MD) simulations are employed to study the dynamic behavior of this compound over time. MD simulations solve Newton's equations of motion for the atoms in the molecule, providing a trajectory that describes their positions and velocities as a function of time.

Prediction of Spectroscopic Parameters (NMR Chemical Shifts, Vibrational Frequencies)

Computational methods can accurately predict spectroscopic parameters, which can then be compared with experimental data to validate the computed structure.

NMR Chemical Shifts: The Gauge-Including Atomic Orbital (GIAO) method, often used in conjunction with DFT, can predict the ¹H and ¹³C NMR chemical shifts. For this compound, the calculations would predict distinct signals for the protons and carbons in the two different phenyl rings, the amide group, and the methyl ester group. The predicted shifts would be sensitive to the molecule's conformation.

Vibrational Frequencies: Theoretical vibrational (infrared and Raman) spectra can be calculated from the second derivatives of the energy with respect to atomic displacements. These calculations yield the frequencies and intensities of the vibrational modes. Key predicted frequencies for this molecule would include the N-H stretch, the amide C=O stretch, and the symmetric and asymmetric stretches of the NO₂ group. Comparing these predicted spectra with experimental data helps to confirm the molecule's structure and identify its characteristic vibrational fingerprints.

Table 3: Predicted Key Vibrational Frequencies This table presents hypothetical yet chemically reasonable data based on computational studies of analogous structures.

Vibrational ModePredicted Wavenumber (cm⁻¹)
N-H Stretch (amide)~3300 cm⁻¹
C-H Stretch (aromatic)3000-3100 cm⁻¹
C=O Stretch (amide)~1680 cm⁻¹
C=O Stretch (ester)~1720 cm⁻¹
NO₂ Asymmetric Stretch~1530 cm⁻¹
NO₂ Symmetric Stretch~1350 cm⁻¹

Computational Studies on Reaction Mechanisms and Transition States in Derivatization

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions. For this compound, this could involve studying its synthesis or its subsequent derivatization. For example, the reduction of the nitro group to an amine is a common transformation. Computational methods can be used to model the reaction pathway, identify the transition state structures, and calculate the activation energies.

This type of analysis would provide a detailed, step-by-step understanding of how the reaction proceeds, including the role of any catalysts. By calculating the energies of reactants, products, and transition states, the feasibility of a proposed mechanism can be evaluated. While specific computational studies on the reaction mechanisms of this particular molecule are not widely published, the theoretical framework for such investigations is well-established and could be readily applied to explore its chemical transformations.

Solvent Effects on the Electronic and Conformational Properties of this compound

The solvent environment is a critical factor that can significantly influence the electronic and conformational properties of a molecule like this compound. The presence of polar functional groups—the nitro group, the amide linkage, and the ester—suggests a strong interplay between the solute and solvent molecules.

Electronic Properties:

Computational studies on similar nitroaromatic compounds consistently demonstrate that solvent polarity can modulate electronic properties such as the dipole moment, polarizability, and electronic absorption spectra. An increase in solvent polarity is generally expected to cause a red shift (bathochromic shift) in the π → π* absorption bands of the nitroaromatic system. This phenomenon, known as solvatochromism, arises from the differential stabilization of the ground and excited states by the solvent. The more polar excited state is stabilized to a greater extent in a polar solvent, reducing the energy gap for the electronic transition.

Theoretical calculations, such as Time-Dependent Density Functional Theory (TD-DFT), are instrumental in predicting these shifts. For a molecule like this compound, one would anticipate that its dipole moment would increase in more polar solvents due to enhanced charge separation and distortion of the electron cloud.

Table 1: Predicted Solvent Effects on the Electronic Properties of this compound

Solvent Dielectric Constant (ε) Predicted λmax Shift Predicted Dipole Moment (Debye)
Cyclohexane 2.02 Baseline Low
Dichloromethane 8.93 Moderate Red Shift Intermediate
Ethanol (B145695) 24.55 Significant Red Shift High

Conformational Properties:

The conformational landscape of this compound is largely defined by the torsional angles between the two phenyl rings and the intervening acetamido bridge. The planarity of the amide bond is a key feature, but the rotation around the C-N and C-C single bonds of the bridge allows for conformational flexibility.

Supramolecular Self-Assembly Modeling and Intermolecular Interactions

The structure of this compound contains multiple sites capable of engaging in non-covalent interactions, making it a candidate for forming ordered supramolecular assemblies. Computational modeling can predict the geometry and stability of these assemblies.

The primary intermolecular interactions expected to govern the self-assembly include:

Hydrogen Bonding: The amide group provides a classic hydrogen bond donor (N-H) and acceptor (C=O), which are highly directional and can lead to the formation of one-dimensional chains or tapes.

π-π Stacking: The two aromatic rings can interact through π-π stacking. The presence of the electron-withdrawing nitro group on one ring and the electron-donating acetamido group on the other can lead to favorable donor-acceptor (or quadrupole-quadrupole) π-stacking interactions.

C-H···O Interactions: Weak hydrogen bonds involving aromatic C-H groups and the oxygen atoms of the nitro, amide, or ester functionalities can further stabilize the crystal packing.

Computational crystal structure prediction methods, which combine quantum mechanical energy calculations with global search algorithms, could be employed to identify plausible packing arrangements. Studies on analogous N-phenylbenzohydrazides have shown that the interplay between hydrogen bonding and π-π stacking dictates the final supramolecular architecture, often resulting in one-dimensional columnar packing. nih.gov For this compound, it is probable that a complex network of these interactions would lead to a highly organized three-dimensional structure.

Table 2: Potential Intermolecular Interactions in the Self-Assembly of this compound

Interaction Type Donor Acceptor Predicted Energy (kcal/mol) Role in Assembly
Hydrogen Bond Amide N-H Amide C=O -4 to -8 Primary chain formation
π-π Stacking Phenyl Ring Nitrophenyl Ring -2 to -5 Columnar stacking
C-H···O Bond Aromatic C-H Nitro O -1 to -2.5 Packing stabilization

QSAR (Quantitative Structure-Activity Relationships) for non-biological properties (e.g., material performance, catalytic efficiency)

Quantitative Structure-Property Relationship (QSPR) models, a subset of QSAR, are developed to predict the physical, chemical, or material properties of compounds based on their molecular structure. For a compound like this compound, QSPR models could be developed to predict properties relevant to material science.

For instance, the impact sensitivity of nitroaromatic compounds is a critical parameter for material performance in the context of energetic materials. QSPR models have been successfully developed to predict this property. researchgate.net These models typically use a combination of molecular descriptors calculated from the compound's structure, such as:

Quantum Chemical Descriptors: Energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), electrostatic potential, and partial atomic charges.

Topological Descriptors: Indices that quantify molecular size, shape, and branching.

Physicochemical Descriptors: Molar refractivity, density, and oxygen balance.

A hypothetical QSPR model for predicting a material property (e.g., thermal stability) of a series of related nitroaromatic compounds might take the form of a multilinear regression equation:

Property = c₀ + c₁ (LUMO Energy) + c₂ (Molecular Density) + c₃ (Oxygen Balance) + ...

By calculating these descriptors for this compound, its performance characteristics could be estimated without the need for experimental synthesis and testing. Such models are invaluable for the rational design of new materials with tailored properties. researchgate.net

Table 3: Compound Names Mentioned

Compound Name

Reactivity, Transformation, and Functionalization of Methyl 4 2 2 Nitrophenyl Acetamido Benzoate

Amide Bond Hydrolysis and Formation Reactions

The central acetamido linkage in Methyl 4-[2-(2-nitrophenyl)acetamido]benzoate is a key reactive site. Like other amides, this bond can be cleaved through hydrolysis under both acidic and basic conditions, yielding 2-nitrophenylacetic acid and methyl 4-aminobenzoate (B8803810). The stability of the amide bond means that these reactions typically require forcing conditions, such as heating in the presence of a strong acid or base.

Conversely, the formation of this amide bond is a standard synthetic route to the parent molecule, typically achieved by reacting methyl 4-aminobenzoate with 2-nitrophenylacetyl chloride or by using a coupling agent to facilitate the reaction between methyl 4-aminobenzoate and 2-nitrophenylacetic acid. Kinetic studies on the hydrolysis of dipeptides, which also contain amide bonds, have been performed using various catalysts, illustrating the fundamental chemistry involved in amide bond cleavage. rsc.org

Table 1: Representative Conditions for Amide Bond Hydrolysis

Condition Reagents Products
Acidic Hydrolysis Concentrated HCl or H₂SO₄, Heat 2-Nitrophenylacetic acid + Methyl 4-aminobenzoate hydrochloride

Ester Hydrolysis and Transesterification Reactions of the Methyl Benzoate (B1203000) Moiety

The methyl ester group on the benzoate ring is susceptible to hydrolysis, a reaction that converts the ester into a carboxylic acid. This transformation, known as saponification when conducted under basic conditions, is a common and high-yielding reaction for methyl benzoates. chemspider.compsu.edu The reaction with aqueous sodium hydroxide, followed by acidic workup, would yield 4-[2-(2-nitrophenyl)acetamido]benzoic acid. Studies on sterically hindered and para-substituted methyl benzoates have shown that this hydrolysis can be achieved efficiently at high temperatures. psu.edu

Transesterification, the conversion of one ester into another, is also a feasible reaction for the methyl benzoate moiety. This can be achieved by heating the compound in an alcohol solvent with an acid or base catalyst. For instance, reacting the parent molecule with ethanol (B145695) in the presence of an acid catalyst would produce Ethyl 4-[2-(2-nitrophenyl)acetamido]benzoate. Kinetic studies on the transesterification of related 4-nitrophenyl benzoates have been conducted to understand the influence of substituents on reaction rates. researchgate.net

Table 2: Reactions of the Methyl Ester Group

Reaction Reagents Product
Basic Hydrolysis (Saponification) 1. NaOH(aq), Heat 2. H₃O⁺ 4-[2-(2-Nitrophenyl)acetamido]benzoic acid
Acidic Hydrolysis H₃O⁺, Heat 4-[2-(2-Nitrophenyl)acetamido]benzoic acid

Reactions Involving the Nitro Group (e.g., Reduction to Amine, Substitution)

The nitro group is one of the most versatile functional groups for transformation in aromatic compounds. wikipedia.org Its reduction to a primary amine is a fundamental and widely used reaction in organic synthesis. jsynthchem.com This transformation converts the electron-withdrawing nitro group into a strongly electron-donating amino group, significantly altering the electronic properties of the aromatic ring. masterorganicchemistry.com

A variety of methods can be employed for this reduction, offering different levels of selectivity and compatibility with other functional groups. wikipedia.orgniscpr.res.in Catalytic hydrogenation using catalysts like palladium, platinum, or Raney nickel is a common and clean method. masterorganicchemistry.com Chemical reduction using metals in acidic media, such as iron, tin, or zinc in hydrochloric acid, is also highly effective. masterorganicchemistry.com The product of this reaction would be Methyl 4-[2-(2-aminophenyl)acetamido]benzoate, a key intermediate for further derivatization. nih.gov

Table 3: Common Methods for Aromatic Nitro Group Reduction

Method Reagents Typical Conditions
Catalytic Hydrogenation H₂, Pd/C or PtO₂ or Raney Ni Pressurized H₂ atmosphere, various solvents (e.g., ethanol, ethyl acetate)
Metal/Acid Reduction Fe, Sn, or Zn with HCl Aqueous acidic solution, often with heating
Transfer Hydrogenation Hydrazine hydrate, Pd/C Alcoholic solvent, room temperature to reflux

Electrophilic Aromatic Substitution on the Phenyl Rings

The molecule possesses two distinct phenyl rings, each with different susceptibility and regioselectivity towards electrophilic aromatic substitution (EAS).

Ring A (Methyl Benzoate Moiety): This ring is substituted with the activating, ortho-, para-directing acetamido group (-NHCOR) and the deactivating, meta-directing methyl ester group (-COOCH₃). wvu.edumnstate.edu The powerful activating effect of the amide nitrogen's lone pair typically dominates, directing incoming electrophiles to the positions ortho to the amide group (positions 3 and 5).

Ring B (2-Nitrophenyl Moiety): This ring contains the strongly deactivating, meta-directing nitro group (-NO₂) and the weakly activating, ortho-, para-directing alkyl substituent (-CH₂CONH-R). masterorganicchemistry.com The deactivating nature of the nitro group makes this ring less reactive towards EAS than Ring A. Substitution, if it occurs, would likely be directed by the alkyl group to the positions ortho and para to it, while avoiding the positions meta to the nitro group.

Reactions such as nitration (using HNO₃/H₂SO₄) or halogenation would preferentially occur on the more activated Ring A. ma.eduaiinmr.com

Nucleophilic Aromatic Substitution on Activated Aromatic Rings

The presence of the strongly electron-withdrawing nitro group on Ring B activates it towards nucleophilic aromatic substitution (NAS). jsynthchem.com The nitro group stabilizes the negative charge of the Meisenheimer complex intermediate, facilitating the displacement of a leaving group. In this specific molecule, while there isn't a conventional leaving group like a halide, the nitro group itself can sometimes be displaced under specific conditions with potent nucleophiles. More commonly, if a leaving group were present at the positions ortho or para to the nitro group on Ring B, it would be highly susceptible to substitution by nucleophiles such as alkoxides, amines, or thiols.

Oxidation and Reduction Chemistry of this compound

The primary reduction reaction for this molecule involves the nitro group, as detailed in section 5.3. This conversion to an amine is a pivotal transformation. wikipedia.orgmasterorganicchemistry.com

Oxidation reactions are less common for the core structure. The aromatic rings are generally stable to oxidation except under harsh conditions that would likely degrade the rest of the molecule. The benzylic methylene (B1212753) group (-CH₂-) is a potential site for oxidation to a carbonyl group, although this would require specific reagents to avoid side reactions. For instance, methods used to oxidize the methyl group of 4-nitro-o-xylene to a carboxylic acid, such as using dilute nitric acid with initiators, highlight the possibility of side-chain oxidation on nitroaromatic compounds. google.com

Derivatization Studies to Generate New Functionalized Analogues

The functional groups present in this compound offer numerous handles for creating a library of new analogues.

Amine Formation and Derivatization: Reduction of the nitro group to an amine is the most significant derivatization. nih.gov The resulting primary aromatic amine can undergo a vast array of subsequent reactions, including diazotization (to form diazonium salts for Sandmeyer-type reactions), acylation, alkylation, and formation of Schiff bases. nih.gov

Carboxylic Acid Formation and Derivatization: Hydrolysis of the methyl ester yields the corresponding carboxylic acid. chemspider.compsu.edu This acid can then be converted into a variety of other esters, amides (via coupling reactions), or an acid chloride for further transformations.

Amide Bond Cleavage: Hydrolysis of the amide bond would provide access to the constituent building blocks, methyl 4-aminobenzoate and 2-nitrophenylacetic acid, which could be modified before re-coupling to form novel analogues.

These strategic modifications allow for systematic exploration of the chemical space around the parent molecule, enabling the generation of compounds with tailored properties.

Photochemical Reactivity and Transformations

The defining characteristic of this compound in the context of reactivity is its response to ultraviolet (UV) light. The ortho-nitrobenzyl group acts as a photolabile protecting group. nih.govacs.org Upon irradiation, the compound is expected to undergo a clean cleavage reaction, releasing the protected amine functionality. This light-induced transformation is a hallmark of ortho-nitrobenzyl compounds and has been widely utilized in various scientific fields for the controlled release of molecules. nih.govresearchgate.net

The photochemical transformation is initiated by the absorption of UV light, typically in the range of 300-365 nm. nih.gov This leads to an intramolecular hydrogen abstraction by the excited nitro group from the benzylic carbon. rsc.orgrsc.org The reaction proceeds through a series of short-lived intermediates to yield the final cleavage products. The primary photoproducts anticipated from the irradiation of this compound are Methyl 4-aminobenzoate and 2-nitrosobenzaldehyde. researchgate.net

CompoundSolventWavelength (nm)Quantum Yield (Φ)
o-Nitrobenzyl acetateEthanol3130.11
1-(2-Nitrophenyl)ethyl diethyl phosphateDioxane-Water3000.66
2-Nitrobenzyl alcoholHexane365~0.60 psu.edu

This table presents illustrative data for related compounds to provide context for the expected photochemical efficiency.

Secondary photoreactions can also occur, such as the dimerization of the 2-nitrosobenzaldehyde byproduct to form an azobenzene (B91143) derivative. nih.govresearchgate.net The specific reaction conditions, including the solvent, pH, and irradiation wavelength, can influence the distribution of photoproducts. upenn.educdnsciencepub.com

Mechanistic Studies of Key Reactions Involving the Compound

The mechanism of the photochemical cleavage of ortho-nitrobenzyl compounds, and by extension this compound, has been the subject of numerous studies. The generally accepted mechanism involves the following key steps: nih.govacs.orgnih.gov

Photoexcitation: Upon absorption of a photon, the ortho-nitrobenzyl group is promoted to an excited electronic state, typically the triplet state. cdnsciencepub.com

Intramolecular Hydrogen Abstraction: The excited nitro group abstracts a hydrogen atom from the adjacent benzylic carbon, leading to the formation of a biradical intermediate. rsc.orgrsc.orgacs.org

Formation of the Aci-nitro Intermediate: The biradical undergoes a rearrangement to form a transient species known as an aci-nitro intermediate. nih.govacs.org This phototautomerization is a crucial step in the cleavage process.

Cyclization and Rearrangement: The aci-nitro intermediate is unstable and rapidly cyclizes to form a five-membered ring intermediate, often proposed to be a benzoisoxazoline derivative. nih.govpsu.edu This is followed by a rearrangement of electrons.

Cleavage: The cyclic intermediate fragments to yield the final products: the deprotected amine (in this case, the precursor to Methyl 4-aminobenzoate) and a 2-nitrosobenzaldehyde derivative. researchgate.net

Femtosecond transient absorption and stimulated Raman spectroscopy have been employed to directly observe the excited-state intermediates, confirming the formation of the aci-nitro species in related compounds. nih.govacs.org Isotopic labeling studies, for instance using ¹⁸O-labeled nitro groups, have also provided evidence for the proposed mechanism, particularly the involvement of the oxygen atoms of the nitro group in the rearrangement. psu.edu

StepIntermediate/Product
1. Starting MaterialThis compound
2. PhotoexcitationExcited state of the starting material
3. H-AbstractionBiradical intermediate
4. RearrangementAci-nitro intermediate
5. CyclizationBenzoisoxazoline derivative
6. Cleavage ProductsMethyl 4-aminobenzoate and 2-nitrosobenzaldehyde

This table outlines the proposed mechanistic pathway for the photochemical transformation.

The kinetics of the cleavage can be influenced by the substitution pattern on the aromatic ring and the nature of the protected group. upenn.edu However, the fundamental mechanistic pathway remains consistent across a wide range of ortho-nitrobenzyl derivatives.

Supramolecular Chemistry and Intermolecular Interactions of Methyl 4 2 2 Nitrophenyl Acetamido Benzoate

Hydrogen Bonding Networks in Crystalline and Solution States

The molecular structure of METHYL 4-[2-(2-NITROPHENYL)ACETAMIDO]BENZOATE contains key functional groups capable of participating in hydrogen bonding: the amide N-H group acts as a hydrogen bond donor, while the amide carbonyl oxygen, the ester carbonyl oxygen, and the nitro group's oxygen atoms can all act as hydrogen bond acceptors.

In the crystalline state, it is highly probable that the amide N-H and carbonyl oxygen engage in intermolecular hydrogen bonding, a common motif in acetanilide (B955) derivatives. This can lead to the formation of one-dimensional chains or two-dimensional sheets. For instance, in the related crystal structure of 2-chloro-N-(4-nitrophenyl)acetamide, molecules are linked by intermolecular N—H⋯O hydrogen bonds, forming infinite chains. researchgate.net

The potential for hydrogen bonding in this compound is further elucidated by examining the crystal structure of a similar compound, methyl 4-acetamidobenzoate. nih.gov This molecule features an N-H donor and both carbonyl and ester oxygen acceptors.

Table 1: Potential Hydrogen Bond Parameters (based on analogous structures)

Donor Acceptor Type of Interaction Expected Distance (Å)
N-H (amide) O=C (amide) Intermolecular 2.8 - 3.0
N-H (amide) O=C (ester) Intermolecular 2.9 - 3.1
N-H (amide) O (nitro) Intermolecular 2.9 - 3.2

In solution, these hydrogen bonding capabilities would influence solubility in protic solvents and could lead to the formation of dimeric or oligomeric species, depending on the solvent's polarity and hydrogen bonding capacity.

π-π Stacking Interactions Involving Aromatic Moieties

The presence of two aromatic rings, the 2-nitrophenyl group and the methyl benzoate (B1203000) group, allows for significant π-π stacking interactions. These interactions are a result of electrostatic and van der Waals forces between the electron clouds of the aromatic systems. The nitro group, being strongly electron-withdrawing, polarizes the 2-nitrophenyl ring, creating a region of lower electron density. This can lead to favorable electrostatic interactions with the more electron-rich benzoate ring of an adjacent molecule.

The geometry of these stacks can vary, from a parallel-displaced arrangement to a T-shaped (edge-to-face) conformation, to minimize electrostatic repulsion and maximize attractive forces. The presence of a nitro group can also facilitate nitro-π interactions, where the electrophilic nitro group interacts favorably with the π-system of a neighboring aromatic ring. researchgate.net In related nitro-substituted aromatic compounds, π–π stacking interactions have been observed with centroid–centroid distances around 3.7 to 3.8 Å.

Host-Guest Chemistry with Macrocyclic Receptors (non-biological)

The binding of this compound within a macrocyclic host would likely be driven by a combination of hydrophobic interactions, where the nonpolar aromatic portions of the guest reside within the cavity of the host, and specific interactions such as hydrogen bonding between the guest's functional groups and the host's rim functionalities. For example, the nitroaromatic moiety could be included within the cavity of a cyclodextrin (B1172386) in an aqueous solution.

Self-Assembly Principles and Controlled Aggregation

The interplay of hydrogen bonding and π-π stacking interactions can lead to the self-assembly of this compound into ordered supramolecular structures. The directionality of the N-H···O=C hydrogen bonds can promote the formation of one-dimensional tapes or ribbons, which can then further assemble into two- or three-dimensional architectures through π-π stacking of the aromatic rings. researchgate.net

The controlled aggregation of this molecule could potentially be influenced by factors such as solvent polarity, temperature, and concentration. In nonpolar solvents, aggregation would be more pronounced due to the drive to satisfy the hydrogen bonding and π-π stacking potentials. This self-assembly behavior is a key principle in the formation of molecular crystals and can also influence the properties of the material in the solid state.

Co-crystallization and Salt Formation Studies

Co-crystallization is a technique used to modify the physicochemical properties of a compound by incorporating a second molecule (a coformer) into the crystal lattice. dergipark.org.tr this compound has several functional groups that could participate in hydrogen bonding with suitable coformers. For example, coformers containing carboxylic acid or amide groups could form robust hydrogen-bonded synthons with the amide group of the target molecule.

While no specific co-crystallization studies have been reported for this compound, the potential exists to form co-crystals with a variety of pharmaceutically acceptable coformers. Similarly, while the molecule itself is neutral, the potential for salt formation is limited unless there is a strongly acidic or basic coformer that could induce proton transfer.

Formation of Inclusion Compounds

Inclusion compounds are formed when a "host" molecule forms a crystal lattice containing channels or cavities in which "guest" molecules are entrapped. The formation of such compounds is dependent on the size, shape, and chemical complementarity of the host and guest. While there are no specific reports of this compound forming inclusion compounds, its molecular dimensions would allow it to be a guest in host lattices with appropriate void spaces.

Liquid Crystal Behavior and Mesophase Formation (if applicable)

Liquid crystalline properties are typically associated with molecules that have a rigid, anisotropic shape, often described as rod-like or disc-like. mdpi.com this compound possesses a somewhat elongated and rigid structure due to the two aromatic rings linked by an acetamido bridge. The presence of a polar nitro group can also influence mesophase behavior. tandfonline.com

However, the molecule may not be sufficiently anisotropic to exhibit liquid crystalline phases on its own. The presence of the flexible acetamido linkage and the non-linear arrangement of the phenyl rings could disrupt the long-range orientational order required for mesophase formation. There is no current literature to suggest that this specific compound exhibits liquid crystal behavior.

Potential Applications in Materials Science and Advanced Technologies Strictly Non Biological/non Clinical

Organic Electronics and Optoelectronic Materials (e.g., as building blocks for OLEDs, sensors)

There is no available data to suggest that METHYL 4-[2-(2-NITROPHENYL)ACETAMIDO]BENZOATE has been investigated or utilized as a building block for Organic Light-Emitting Diodes (OLEDs) or other optoelectronic materials. The presence of aromatic rings and a nitro group could theoretically impart some electroactive properties, but without experimental validation, its suitability remains unknown.

Polymer Chemistry: Incorporation as Monomers or Polymer Additives

No studies have been found that document the use of This compound in polymer chemistry, either as a monomer for polymerization or as an additive to modify polymer properties.

Chemo-Sensors and Recognition Elements (for non-biological analytes)

While the nitroaromatic group can be a component in some chemosensors, there is no specific research indicating that This compound has been designed or employed as a chemo-sensor or recognition element for any non-biological analytes.

Smart Materials and Responsive Systems

There is no information available to suggest that This compound has been incorporated into smart materials or responsive systems.

Nanomaterial Fabrication and Surface Functionalization

Research on the application of This compound in nanomaterial fabrication or for the surface functionalization of nanomaterials is not present in the available scientific literature.

Dyes and Pigments (if applicable)

The presence of a nitro group and aromatic systems can be indicative of chromophoric properties. However, there is no evidence to suggest that This compound is used as a dye or pigment.

Green Chemistry Approaches and Sustainable Synthesis of Methyl 4 2 2 Nitrophenyl Acetamido Benzoate

Solvent-Free Synthesis Methodologies

Solvent-free, or solid-state, synthesis represents a significant advancement in green chemistry by eliminating the environmental and health hazards associated with volatile organic solvents. For the synthesis of METHYL 4-[2-(2-NITROPHENYL)ACETAMIDO]BENZOATE, a solvent-free approach would typically involve the direct reaction of 2-nitrophenylacetic acid and methyl 4-aminobenzoate (B8803810). This can be achieved by grinding the reactants together, sometimes with a non-toxic catalyst, and heating the mixture. researchgate.net

This methodology offers several advantages, including reduced pollution, lower costs, and simpler work-up procedures. researchgate.net The direct heating of a triturated mixture of a carboxylic acid and an amine (or urea (B33335) as an ammonia (B1221849) source) in the presence of a catalyst like boric acid has been shown to be an effective method for amide synthesis. researchgate.net While this specific reaction has not been reported for this compound, it provides a promising template for a greener synthetic route.

Use of Alternative Solvents (e.g., Supercritical Fluids, Ionic Liquids, Deep Eutectic Solvents)

When a solvent is necessary, green chemistry encourages the use of alternatives to traditional volatile organic compounds. Supercritical fluids, ionic liquids, and deep eutectic solvents are classes of solvents that offer unique properties and can lead to more sustainable processes.

Supercritical Fluids: Supercritical carbon dioxide (scCO₂) is a non-toxic, non-flammable, and inexpensive solvent that can be an excellent medium for certain reactions. Its properties can be tuned by adjusting temperature and pressure, allowing for control over solubility and reactivity.

Ionic Liquids (ILs): These are salts that are liquid at low temperatures (typically below 100°C). They have negligible vapor pressure, which reduces air pollution. ILs can also act as catalysts and can often be recycled.

Deep Eutectic Solvents (DESs): Similar to ionic liquids, DESs are mixtures of compounds that have a much lower melting point than the individual components. They are often biodegradable, non-toxic, and inexpensive to prepare.

While the application of these alternative solvents to the synthesis of this compound has not been specifically documented, their use in similar amide formation reactions suggests their potential to create a more environmentally benign process.

Microwave-Assisted Synthesis and Flow Chemistry

Microwave-Assisted Synthesis (MAS) has emerged as a powerful tool in organic synthesis, offering significant advantages over conventional heating methods. researchgate.netmdpi.comyoutube.comnih.gov By directly heating the reaction mixture, microwaves can dramatically reduce reaction times from hours to minutes, often leading to higher yields and purer products. researchgate.netnih.gov This rapid heating can also minimize the formation of side products. The synthesis of various amides and other organic molecules has been successfully achieved using microwave irradiation, often under solvent-free conditions, further enhancing the green credentials of the process. researchgate.netmdpi.com

Flow Chemistry involves performing chemical reactions in a continuous stream rather than in a batch reactor. researchgate.netnih.govrsc.orgscispace.com This technique offers precise control over reaction parameters such as temperature, pressure, and reaction time, leading to improved safety, consistency, and scalability. rsc.org For amide bond formation, flow chemistry can enable the use of highly reactive intermediates that would be difficult to handle in a batch process, leading to faster and more efficient reactions. scispace.comnih.gov The combination of flow chemistry with other green techniques, such as the use of solid-supported reagents, can further enhance the sustainability of the synthesis. nih.gov

TechniqueAdvantages in Amide Synthesis
Microwave-Assisted Synthesis Rapid reaction rates, higher yields, increased purity, potential for solvent-free conditions. researchgate.netnih.gov
Flow Chemistry Enhanced safety, precise process control, improved scalability, efficient mixing. researchgate.netrsc.org

Photocatalytic and Electrocatalytic Synthesis

Photocatalysis utilizes light to drive chemical reactions, often under mild conditions. mdpi.comresearchgate.netyoutube.com Visible-light photoredox catalysis has become a valuable tool for the synthesis of amides, enabling the formation of radical intermediates that can participate in novel bond-forming reactions. mdpi.com This approach can often be performed at room temperature, reducing the energy input required for the synthesis. Recent developments have even shown the possibility of metal- and photocatalyst-free amide synthesis using photoexcited nitroarenes. dlut.edu.cn

Electrocatalysis uses electricity to mediate chemical transformations. rsc.org This method can replace traditional oxidizing and reducing agents, which often generate hazardous waste. rsc.org Electrosynthesis of amides can be achieved through various mechanisms, including the activation of carboxylic acids or the generation of highly nucleophilic amine species. rsc.org This technique aligns well with the principles of green chemistry by using a clean reagent (the electron) and often proceeding under mild conditions. rsc.org

Atom Economy and Waste Minimization in Synthetic Routes

Atom economy , a concept developed by Barry Trost, is a measure of the efficiency of a chemical reaction in converting the mass of reactants into the desired product. chemistryforsustainability.orgchemistryviews.org Traditional methods for amide synthesis, which often use stoichiometric activating agents like carbodiimides, suffer from poor atom economy as a significant portion of the reagent mass ends up as waste. rsc.orgresearchgate.net

A key goal of green chemistry is to design synthetic routes with high atom economy. For the synthesis of this compound, this would involve the direct condensation of 2-nitrophenylacetic acid and methyl 4-aminobenzoate, where the only byproduct is water. This direct amidation is a significant challenge but represents the ideal in terms of atom economy. Catalytic approaches that facilitate this direct transformation are a major focus of current research. researchgate.netrsc.orgnih.gov

Minimizing waste also involves reducing the use of auxiliary substances like solvents and separation agents. The implementation of solvent-free reactions and processes with simplified purification steps are crucial for achieving this goal. researchgate.net

Renewable Feedstocks and Sustainable Precursors

The use of renewable feedstocks is a cornerstone of a sustainable chemical industry. greenchemistry-toolkit.orgnih.govnrel.govpharmafeatures.com For the synthesis of this compound, this would involve sourcing its precursors, 2-nitrophenylacetic acid and methyl 4-aminobenzoate, from renewable resources rather than petrochemicals.

Aromatic Compounds from Lignin (B12514952): Lignin, a major component of biomass, is a rich source of aromatic compounds. greenchemistry-toolkit.org Research is ongoing to develop efficient methods for the depolymerization of lignin and its conversion into valuable aromatic platform chemicals, which could serve as precursors for the aromatic rings in the target molecule.

Bio-based Amines and Carboxylic Acids: Fermentation and biocatalytic processes can be used to produce a variety of organic molecules, including amines and carboxylic acids, from renewable feedstocks like sugars and plant oils.

While the direct synthesis of the specific precursors for this compound from renewable feedstocks is still a developing area, the broader field of biorefining is making significant strides in providing sustainable alternatives to petroleum-based starting materials. nih.gov

Advanced Analytical Methodologies for Purity and Quantitative Analysis

Chromatographic Techniques for Separation and Quantification (HPLC, GC, SFC)

Chromatographic techniques are fundamental for assessing the purity and quantifying METHYL 4-[2-(2-NITROPHENYL)ACETAMIDO]BENZOATE. High-Performance Liquid Chromatography (HPLC) is often the method of choice for non-volatile and thermally sensitive compounds like this one. Gas Chromatography (GC) could be employed if the compound is sufficiently volatile and thermally stable, or if derivatization is performed. Supercritical Fluid Chromatography (SFC) offers an alternative with benefits of both HPLC and GC.

Method Development and Validation for Purity Assessment

A robust analytical method is crucial for accurately determining the purity of this compound. Method development would involve a systematic approach to optimize various parameters to achieve a reliable and accurate separation of the main compound from any potential impurities.

Key aspects of method development and validation would include:

Column Selection: A reversed-phase C18 or C8 column would likely be a suitable starting point for HPLC analysis, given the compound's polarity.

Mobile Phase Optimization: A mixture of an aqueous buffer and an organic solvent (such as acetonitrile or methanol) would be systematically varied to achieve optimal separation.

Detection Wavelength: The UV-Vis spectrum of the compound would be determined to select a wavelength of maximum absorbance for sensitive detection.

Validation Parameters: The developed method would be validated according to established guidelines (e.g., ICH) for parameters such as linearity, accuracy, precision, specificity, limit of detection (LOD), and limit of quantification (LOQ).

Table 1: Hypothetical HPLC Method Parameters for Purity Assessment

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase Acetonitrile:Water (gradient)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection UV at 254 nm

Thermogravimetric Analysis (TGA) for Thermal Stability and Degradation Pathways

Thermogravimetric Analysis (TGA) would provide valuable information on the thermal stability of this compound. By measuring the change in mass as a function of temperature, the onset of decomposition and the presence of any residual solvents or water can be determined.

Table 2: Expected TGA Data Interpretation

Temperature RangeExpected ObservationInterpretation
< 150 °C Minor weight lossLoss of residual solvent or adsorbed water.
> 200 °C Significant weight lossOnset of thermal decomposition of the compound.

Differential Scanning Calorimetry (DSC) for Phase Transitions and Thermal Behavior

Differential Scanning Calorimetry (DSC) is a key technique for characterizing the thermal properties of this compound, such as its melting point and any polymorphic transitions.

A typical DSC thermogram would show an endothermic peak corresponding to the melting of the crystalline solid. The temperature at the peak maximum is taken as the melting point, and the area under the peak is related to the enthalpy of fusion. The sharpness of the peak can also be an indicator of purity.

Advanced Titration Techniques (e.g., Karl Fischer for water content, non-aqueous titration)

Karl Fischer Titration: This is the gold standard for determining the water content in a sample. sigmaaldrich.comvulcanchem.com For this compound, a coulometric or volumetric Karl Fischer titrator would be used to accurately quantify the amount of water present, which is a critical parameter for quality control. sigmaaldrich.comvulcanchem.com

Non-aqueous Titration: If the compound possesses acidic or basic functional groups that are too weak to be titrated in an aqueous medium, non-aqueous titration could be employed for quantitative analysis. Given the presence of an amide group, which can exhibit very weak basicity, a titration in a non-aqueous acidic solvent with a strong acid titrant might be feasible.

Impurity Profiling and Identification of Synthetic Byproducts

A thorough impurity profile is essential for ensuring the quality and safety of any chemical compound. For this compound, potential impurities could arise from the starting materials, intermediates, or side reactions during its synthesis.

Plausible synthetic routes suggest potential impurities such as:

Unreacted starting materials: Methyl 4-aminobenzoate (B8803810) and 2-nitrophenylacetic acid.

Byproducts from side reactions.

Techniques such as HPLC coupled with mass spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy would be instrumental in identifying and characterizing these impurities.

Table 3: Potential Impurities and Analytical Techniques for Identification

Potential ImpurityLikely Analytical Technique(s)
Methyl 4-aminobenzoate HPLC-UV, LC-MS
2-Nitrophenylacetic acid HPLC-UV, LC-MS
Di-acylated byproducts LC-MS, NMR

Quality Control and Analytical Standards Development

The development of robust quality control (QC) procedures and analytical standards is a critical component of the drug development and manufacturing process. piramalpharmasolutions.comupm-inc.comcmcpharm.com These measures ensure that each batch of a pharmaceutical product meets stringent regulatory guidelines for quality, safety, and efficacy. piramalpharmasolutions.comcmcpharm.com

The establishment of quality control protocols for this compound involves setting specifications for its identity, purity, and strength. These specifications are based on data obtained from the analytical methods described above.

Key aspects of a quality control strategy include:

Reference Standard : A highly purified and well-characterized sample of this compound is required as a reference standard. americanpharmaceuticalreview.com This standard is used for the identification and quantification of the compound in routine analysis.

Method Validation : The analytical methods used for quality control must be validated to ensure they are accurate, precise, specific, sensitive, and robust. piramalpharmasolutions.comupm-inc.com Validation is performed according to guidelines from regulatory bodies such as the International Council for Harmonisation (ICH). europa.eu

Impurity Profiling : Potential impurities, including starting materials, intermediates, by-products, and degradation products, must be identified and characterized. Specifications are set for the maximum allowable levels of these impurities.

Stability Testing : Stability studies are conducted to determine how the quality of the compound changes over time under various environmental conditions, such as temperature, humidity, and light.

The development of analytical standards is an ongoing process that evolves with the lifecycle of the product. europa.eu As more is learned about the compound and its manufacturing process, the analytical methods and specifications may be refined.

Future Research Directions and Perspectives on Methyl 4 2 2 Nitrophenyl Acetamido Benzoate

Exploration of Novel Functionalization Strategies

The molecular architecture of METHYL 4-[2-(2-NITROPHENYL)ACETAMIDO]BENZOATE offers several sites for chemical modification, enabling the synthesis of a diverse library of derivatives with tailored properties.

Reduction of the Nitro Group: The nitro group is a versatile functional handle. Its reduction to an amine would yield METHYL 4-[2-(2-AMINOPHENYL)ACETAMIDO]BENZOATE, a precursor for the synthesis of heterocyclic compounds such as benzimidazoles or quinoxalines. Selective reduction could also lead to nitroso or hydroxylamino derivatives, each with unique chemical reactivity.

Electrophilic Aromatic Substitution: Both phenyl rings can be subjected to electrophilic substitution reactions. Halogenation, nitration, or acylation could introduce new functional groups, thereby modulating the electronic properties and steric profile of the molecule. The directing effects of the existing substituents will play a crucial role in the regioselectivity of these transformations.

Modification of the Amide Linkage: The amide bond, while generally stable, can be subjected to hydrolysis under acidic or basic conditions to cleave the molecule. Alternatively, N-alkylation or N-acylation could be explored to introduce further complexity.

Hydrolysis and Derivatization of the Ester: The methyl ester can be hydrolyzed to the corresponding carboxylic acid, 4-[2-(2-NITROPHENYL)ACETAMIDO]BENZOIC ACID. This carboxylic acid can then be converted into a variety of other functional groups, including amides, esters with different alkyl or aryl groups, or acid chlorides, opening up possibilities for polymer synthesis or bioconjugation.

Functional Group Potential Modification Resulting Functionality
Nitro GroupReductionAmine, Nitroso, Hydroxylamino
Aromatic RingsElectrophilic SubstitutionHalogenation, Nitration, Acylation
Amide LinkageN-Alkylation/AcylationSubstituted Amide
Ester GroupHydrolysis & DerivatizationCarboxylic Acid, Amides, Esters

Development of Advanced Materials Based on the Compound Scaffold

The structural features of this compound suggest its potential as a building block for advanced materials.

Polymer Synthesis: The aforementioned carboxylic acid or amine derivatives could serve as monomers for the synthesis of polyamides or polyesters. The rigid aromatic units would likely impart high thermal stability and mechanical strength to the resulting polymers.

Non-Linear Optical (NLO) Materials: Nitroaromatic compounds are known to exhibit NLO properties. The presence of both an electron-donating (acetamido) and an electron-withdrawing (nitro) group on the same molecule, separated by a conjugated system, could lead to a significant second-order NLO response. Systematic studies on derivatives with different substituents could optimize these properties.

Luminescent Materials: Functionalization of the aromatic rings with chromophoric units could lead to the development of novel fluorescent or phosphorescent materials. The inherent rigidity of the molecular backbone could enhance emission quantum yields.

Integration into Complex Chemical Systems for Tunable Properties

The integration of this compound into more complex chemical systems could unlock new functionalities.

Supramolecular Chemistry: The amide linkage provides a hydrogen bonding site, which could be exploited for the construction of self-assembling supramolecular structures such as gels, liquid crystals, or molecular capsules.

Stimuli-Responsive Systems: The nitro group can be photochemically cleaved or reduced. This property could be harnessed to design materials that respond to light or a change in redox potential, leading to applications in drug delivery or sensor technology.

Metal-Organic Frameworks (MOFs): The carboxylic acid derivative could act as a linker for the synthesis of MOFs. The porosity and functionality of these frameworks could be tuned by modifying the organic linker, leading to potential applications in gas storage, separation, and catalysis.

Theoretical Prediction of Undiscovered Reactivity and Applications

Computational chemistry can provide valuable insights into the properties and potential applications of this compound, guiding experimental efforts.

Density Functional Theory (DFT) Calculations: DFT can be used to predict the electronic structure, molecular orbitals (HOMO-LUMO gap), and spectroscopic properties (UV-Vis, NMR) of the molecule and its derivatives. This can help in understanding its reactivity and identifying promising candidates for specific applications.

Molecular Dynamics (MD) Simulations: MD simulations can be employed to study the conformational dynamics and intermolecular interactions of the molecule. This is particularly relevant for understanding its self-assembly behavior and its interactions with other molecules in complex systems.

Quantitative Structure-Activity Relationship (QSAR) Studies: If a series of derivatives are synthesized and tested for a particular activity, QSAR models can be developed to correlate the molecular structure with the observed properties. This can aid in the rational design of new compounds with enhanced performance.

Scale-Up Considerations for Industrial and Academic Synthesis

The transition from laboratory-scale synthesis to larger-scale production presents several challenges that need to be addressed.

Optimization of Reaction Conditions: A thorough investigation into reaction parameters such as solvent, temperature, catalyst, and reaction time will be necessary to maximize the yield and purity of the product while minimizing waste and energy consumption.

Purification Methods: Developing efficient and scalable purification techniques, such as recrystallization or column chromatography, will be crucial for obtaining the compound in high purity.

Process Safety: A comprehensive safety assessment of the synthesis process is required to identify and mitigate any potential hazards associated with the reagents, intermediates, and final product. The presence of a nitro group, for instance, necessitates careful handling due to potential thermal instability.

Consideration Key Aspects
Reaction OptimizationSolvent, Temperature, Catalyst, Reaction Time
PurificationRecrystallization, Chromatography
Process SafetyHazard Assessment, Handling of Nitro Compounds

Interdisciplinary Research Opportunities

The unique chemical structure of this compound opens up avenues for collaboration across various scientific fields.

Materials Science: Collaboration with materials scientists could lead to the development of novel polymers, NLO materials, and MOFs with tailored properties for applications in electronics, photonics, and separation technologies.

Medicinal Chemistry: While outside the direct scope of this article, the scaffold could be of interest to medicinal chemists for the development of new therapeutic agents, given that many drugs contain amide and nitroaromatic moieties.

Environmental Science: The compound and its derivatives could be investigated for their potential as sensors for environmental pollutants or as building blocks for materials used in environmental remediation.

Q & A

Q. How to reconcile discrepancies between computational predictions and experimental results in SAR studies?

  • Methodological Answer : Re-evaluate force field parameters (e.g., AMBER vs. CHARMM) in docking simulations. Validate with alanine scanning mutagenesis or isothermal titration calorimetry (ITC) to quantify binding energetics. Refine QSAR models using Bayesian regularization .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.